trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride
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Overview
Description
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride: is a chemical compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol . It is a derivative of cyclopropanamine, characterized by the presence of a fluorine atom and a phenyl group attached to the cyclopropane ring. This compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility.
Preparation Methods
The synthesis of trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the hydrochloride salt can yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the phenyl group can enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride: can be compared with other similar compounds, such as:
trans-2-Phenylcyclopropanamine Hydrochloride: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
trans-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
trans-2-Fluoro-2-phenylcyclopropanol: Contains a hydroxyl group, which can affect its solubility and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11ClFN |
---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H/t8-,9-;/m1./s1 |
InChI Key |
ILZULPIKBDNQEZ-VTLYIQCISA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C2=CC=CC=C2)F)N.Cl |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N.Cl |
Origin of Product |
United States |
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